![molecular formula C11H7ClF2N2 B2765479 2-Chloro-4-(2,6-difluorophenyl)-5-methylpyrimidine CAS No. 1516720-09-4](/img/structure/B2765479.png)
2-Chloro-4-(2,6-difluorophenyl)-5-methylpyrimidine
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Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “2-Chloro-4-(2,6-difluorophenyl)-5-methylpyrimidine”, there are general methods for the synthesis of similar compounds. For instance, catalytic protodeboronation of pinacol boronic esters has been reported . Also, the Suzuki–Miyaura coupling is a common method used in the synthesis of organoboron compounds .Scientific Research Applications
Pharmacological Applications
This compound is a type of diazine, which is a two-nitrogen containing compound found in nature . Diazines have a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Anticancer Applications
Pyrimidine derivatives, such as “2-Chloro-4-(2,6-difluorophenyl)-5-methylpyrimidine”, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to exhibit anticancer activities .
Antimicrobial Applications
Pyrimidine derivatives have been reported to exhibit antimicrobial activities .
Anti-inflammatory and Analgesic Applications
These compounds have been reported to exhibit anti-inflammatory and analgesic activities .
Antihypertensive Applications
Pyrimidine derivatives have been reported to exhibit antihypertensive activities .
Antidiabetic Applications
These compounds have been reported to exhibit antidiabetic activities .
Synthesis of Heterocycles
“2-Chloro-4-(2,6-difluorophenyl)-5-methylpyrimidine” can be used as a building block in the synthesis of heterocycles .
Crystal Structure Studies
The crystal structure of compounds containing “2-Chloro-4-(2,6-difluorophenyl)-5-methylpyrimidine” can be studied to understand their properties .
properties
IUPAC Name |
2-chloro-4-(2,6-difluorophenyl)-5-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2/c1-6-5-15-11(12)16-10(6)9-7(13)3-2-4-8(9)14/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLKRHDRCAUGQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=C(C=CC=C2F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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